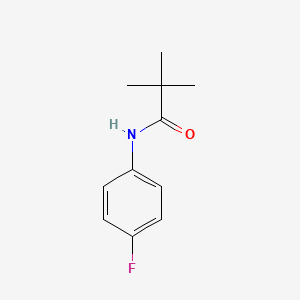

N-(4-fluorophenyl)-2,2-dimethylpropanamide

Description

Contextualization within Amide and Fluorinated Organic Chemistry Research

The amide functional group is one of the most fundamental and prevalent linkages in organic chemistry and biochemistry, forming the backbone of proteins and finding extensive use in the pharmaceutical and polymer industries. The synthesis and properties of amides are a cornerstone of organic chemistry. nih.gov N-(4-fluorophenyl)-2,2-dimethylpropanamide serves as a classic example of a secondary amide, where the nitrogen atom is bonded to one acyl group and one aryl group.

The presence of a fluorine atom on the phenyl ring situates this compound within the field of fluorinated organic chemistry. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. nih.gov Consequently, the synthesis of fluorinated compounds is a significant focus of medicinal chemistry and materials science. The study of this compound contributes to the understanding of how a fluorine substituent influences the properties and reactivity of an aromatic amide.

Historical Perspective of this compound in Academic Research

The most significant historical and ongoing research context for this compound is its role as a crucial intermediate in the synthesis of Ezetimibe. nih.gov Ezetimibe is a well-known pharmaceutical agent that inhibits the absorption of cholesterol from the intestine. nih.gov The academic and industrial research leading to the development of efficient synthetic routes to Ezetimibe has highlighted the importance of this compound as a key building block. A notable study published in 2012 detailed the crystal structure of the compound, providing fundamental data on its solid-state conformation and intermolecular interactions, which is valuable for understanding its physical properties and reactivity. nih.gov

Overview of Key Research Areas and Methodological Approaches

The primary research areas involving this compound are synthetic chemistry and structural analysis.

Synthetic Chemistry: The synthesis of this compound is a key focus of the research surrounding this compound. The most commonly reported method involves the acylation of 4-fluoroaniline (B128567) with pivaloyl chloride. nih.gov This reaction is a standard method for amide bond formation. The process described involves dissolving 4-fluoroaniline in a solvent like dichloromethane, adding a base such as triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879), and then introducing pivaloyl chloride. nih.gov The reaction mixture is typically heated to reflux to drive the reaction to completion. nih.gov

Structural Analysis: A significant methodological approach applied to the study of this compound has been single-crystal X-ray diffraction. nih.gov This technique has provided precise information about the compound's molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov The analysis revealed that the crystal packing is characterized by N—H⋯O hydrogen bonds, which form chains of molecules. nih.gov The dihedral angle between the fluorinated phenyl ring and the amide group was determined to be 39.1 (3)°. nih.gov

The following table summarizes the key crystallographic data for this compound. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄FNO |

| Molecular Weight | 195.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5750 (19) |

| b (Å) | 13.027 (3) |

| c (Å) | 8.8340 (18) |

| β (°) | 92.07 (3) |

| Volume (ų) | 1101.2 (4) |

| Z | 4 |

Spectroscopic methods are also implicitly used in its research for characterization, although detailed spectroscopic studies are not the primary focus of the available literature. The NIST Chemistry WebBook lists mass spectrometry and gas chromatography data for this compound. nist.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRGTIBAQBROSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114995-47-0 | |

| Record name | 2,2-DIMETHYL-4'-FLUOROPROPIONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of N 4 Fluorophenyl 2,2 Dimethylpropanamide

Established Synthetic Routes to N-(4-fluorophenyl)-2,2-dimethylpropanamide

Traditional synthesis of this compound relies on the robust and widely utilized acylation of 4-fluoroaniline (B128567). This method involves the reaction of the amine with an activated carboxylic acid derivative, typically an acyl chloride, in the presence of a base.

The most common and direct method for synthesizing this compound is the N-acylation of 4-fluoroaniline with pivaloyl chloride. Pivaloyl chloride, also known as 2,2-dimethylpropanoyl chloride, is a highly reactive acylating agent derived from pivalic acid. wikipedia.orgatamanchemicals.com The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of pivaloyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond and generating hydrogen chloride (HCl) as a byproduct.

The general reaction is as follows: (CH₃)₃COCl + H₂NC₆H₄F → (CH₃)₃CONHC₆H₄F + HCl

Due to the generation of HCl, a base is required to neutralize the acid and drive the reaction to completion.

To facilitate the amidation reaction and improve yields, various catalysts and additives are employed. Triethylamine (B128534) (Et₃N) and 4-dimethylaminopyridine (B28879) (DMAP) are frequently used in these acylation reactions.

Triethylamine (Et₃N): This tertiary amine primarily functions as a non-nucleophilic base. orgsyn.org Its main role is to act as an acid scavenger, neutralizing the HCl produced during the reaction. researchgate.net By removing the acidic byproduct, it prevents the protonation of the 4-fluoroaniline reactant, ensuring the amine remains nucleophilic and available to react with the pivaloyl chloride.

4-Dimethylaminopyridine (DMAP): DMAP serves as a highly effective acylation catalyst, significantly accelerating the reaction rate. bdmaee.net Its catalytic activity stems from its ability to act as a superior nucleophile compared to the aniline (B41778). DMAP first reacts with pivaloyl chloride to form a highly reactive N-acylpyridinium intermediate. researchgate.netbdmaee.netresearchgate.net This intermediate is much more susceptible to nucleophilic attack by 4-fluoroaniline than the original pivaloyl chloride. The catalyst is then regenerated, completing the catalytic cycle. The use of DMAP is particularly beneficial when acylating less reactive amines or sterically hindered alcohols. researchgate.netnih.gov

The mechanism involving DMAP proceeds as follows:

Formation of the reactive intermediate: (CH₃)₃COCl + DMAP → [(CH₃)₃CO-DMAP]⁺Cl⁻

Nucleophilic attack by amine: [(CH₃)₃CO-DMAP]⁺Cl⁻ + H₂NC₆H₄F → (CH₃)₃CONHC₆H₄F + [DMAP-H]⁺Cl⁻

Regeneration of catalyst: [DMAP-H]⁺Cl⁻ + Et₃N → DMAP + [Et₃N-H]⁺Cl⁻

| Reagent/Additive | Chemical Name | Role in Synthesis |

| Pivaloyl Chloride | 2,2-Dimethylpropanoyl chloride | Acylating agent; provides the pivaloyl group. wikipedia.orgatamanchemicals.com |

| 4-Fluoroaniline | 4-Fluoroaniline | Nucleophile; provides the 4-fluorophenylamino group. |

| Triethylamine (Et₃N) | N,N-Diethylethanamine | Acid scavenger; neutralizes HCl byproduct. orgsyn.orgresearchgate.net |

| 4-DMAP | 4-Dimethylaminopyridine | Nucleophilic catalyst; forms a highly reactive acylpyridinium intermediate. bdmaee.netresearchgate.net |

The choice of solvent is crucial for the success of the acylation reaction. Ideal solvents should be inert to the reactants and reagents and capable of dissolving the starting materials. Aprotic solvents are generally preferred to avoid any side reactions with the highly reactive pivaloyl chloride.

Commonly used solvents include:

Dichloromethane (DCM) researchgate.net

Tetrahydrofuran (THF)

Dimethylformamide (DMF) nih.govmdpi.com

Reaction conditions are optimized to maximize yield and minimize side product formation. Typically, the reaction is initiated at a low temperature (e.g., 0 °C) by adding the pivaloyl chloride dropwise to a solution of 4-fluoroaniline, base, and catalyst. orgsyn.org This controlled addition helps to manage the exothermic nature of the reaction. After the addition is complete, the reaction mixture is often allowed to warm to room temperature and stirred for several hours to ensure completion. orgsyn.org Theoretical studies on related reactions have shown that solvent choice can have a minor effect on reaction energies but is crucial for reactant solubility and reaction pathway. nih.gov

| Parameter | Typical Conditions | Rationale |

| Temperature | 0 °C to Room Temperature | Controls the exothermic reaction and minimizes side reactions. orgsyn.org |

| Reaction Time | 2 - 48 hours | Varies depending on the reactivity of substrates and catalysts used. nih.govgoogle.com |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents side reactions with atmospheric moisture, as acyl chlorides are water-sensitive. |

| Solvent | Aprotic (e.g., DCM, THF) | Ensures reactants are dissolved and does not react with the acylating agent. researchgate.netnih.gov |

Novel and Advanced Synthetic Approaches

Recent research has focused on developing more sustainable and efficient methods for amide synthesis, moving away from traditional stoichiometric reagents towards catalytic and environmentally benign processes.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com The application of these principles to the synthesis of this compound involves several strategies:

Atom Economy: The classical acylation method using pivaloyl chloride has a lower atom economy due to the formation of triethylammonium (B8662869) chloride as a stoichiometric byproduct. Catalytic methods that can directly couple pivalic acid and 4-fluoroaniline are being explored to improve atom economy. mdpi.com

Use of Safer Solvents: Traditional synthesis often employs chlorinated solvents like dichloromethane. jocpr.com Green approaches favor the use of more environmentally friendly solvents such as water, bio-based solvents, or even solvent-free conditions. jocpr.commdpi.com

Catalysis: Replacing stoichiometric reagents like DMAP (though used in catalytic amounts, it is often paired with a stoichiometric base) with more efficient and recyclable catalysts is a key goal. nih.gov This reduces waste and can lead to milder reaction conditions.

Energy Efficiency: The use of alternative energy sources such as microwave irradiation or ultrasound can accelerate reaction rates, often leading to higher yields in shorter times and reducing energy consumption compared to conventional heating. mdpi.comnih.gov

Transition-metal catalysis offers a powerful alternative for amide bond formation, overcoming some limitations of traditional methods. figshare.com Manganese, being an earth-abundant and less toxic metal, has emerged as an attractive catalyst for sustainable chemistry. researchgate.netnih.gov

A novel approach for amide synthesis involves the manganese-catalyzed direct amidation of esters with amines. acs.org While not a C-C coupling, this method represents a significant advancement in catalytic C-N bond formation. In this methodology, a manganese(I) complex can catalyze the reaction between an ester of pivalic acid (e.g., methyl pivalate) and 4-fluoroaniline. This process is highly atom-economical, producing only a simple alcohol (e.g., methanol) as a byproduct.

This catalytic system has demonstrated a broad substrate scope, tolerating a wide range of esters and amines, including aromatic, aliphatic, and heterocyclic variants. researchgate.netacs.org The mechanism, elucidated by DFT calculations, is proposed to proceed through an acid-base pathway facilitated by the manganese catalyst. nih.govacs.org This approach avoids the use of hazardous acyl chlorides and represents a greener, more advanced route to compounds like this compound. elsevierpure.com

| Synthetic Approach | Key Features | Advantages over Traditional Methods |

| Green Chemistry | Use of safer solvents, catalysis, improved atom economy, energy efficiency. jocpr.comnih.gov | Reduced environmental impact, less hazardous waste, increased safety and efficiency. mdpi.com |

| Mn-Catalyzed Amidation | Uses earth-abundant metal catalyst, direct coupling of esters and amines. researchgate.netacs.org | High atom economy, avoids use of corrosive acyl chlorides, broader substrate scope. nih.govelsevierpure.com |

Exploration of Chemo- and Regioselective Synthesis Pathways

The synthesis of this compound from its precursors, 4-fluoroaniline and a pivaloyl source (such as pivaloyl chloride or pivalic acid), is a process characterized by high chemo- and regioselectivity.

Chemoselectivity in this context refers to the preferential reaction of one functional group over others. The primary functional groups present in the starting materials are the amino group (-NH₂) of 4-fluoroaniline and the aromatic ring. The acylation reaction is highly chemoselective for the amino group. The lone pair of electrons on the nitrogen atom of the amine is significantly more nucleophilic than the π-electron system of the fluorine-substituted benzene (B151609) ring. Therefore, the acylating agent will selectively react with the amine, leaving the aromatic ring intact. This inherent difference in reactivity generally precludes the need for protecting groups on the aromatic ring, simplifying the synthetic process. In cases of unprotected anilines, metal-catalyzed reactions can sometimes lead to C-H functionalization of the aryl ring, but the direct acylation of the amine is the kinetically and thermodynamically favored pathway. nih.govacs.org

Regioselectivity concerns the specific site of the reaction. In the formation of this compound, the reaction exclusively occurs at the nitrogen atom of the 4-fluoroaniline. This is a direct consequence of the nucleophilic character of the amine. While aniline and its derivatives can undergo reactions at the aromatic ring (ortho, meta, and para positions), acylation under typical conditions for amide synthesis is specific to the N-H bond. researchgate.net The term regioselectivity becomes more critical when considering multifunctional anilines, but for 4-fluoroaniline, the single amino group is the unambiguous site of acylation.

The synthesis can be designed to be highly selective, avoiding common side reactions such as di-acylation, which is sterically hindered by the bulky tert-butyl group of the pivaloyl moiety. The use of appropriate reaction conditions, such as controlled temperature and stoichiometry of reactants, ensures the formation of the desired monosubstituted amide product with high purity.

Reaction Mechanisms and Kinetic Studies of Formation

The formation of the amide bond in this compound is a classic example of nucleophilic acyl substitution. The specific mechanism, kinetics, and transition states depend on the nature of the pivaloyl source used.

Detailed Mechanistic Pathways of Amide Bond Formation

The most common laboratory synthesis involves the reaction of 4-fluoroaniline with an activated carboxylic acid derivative, such as pivaloyl chloride. This reaction, often referred to as the Schotten-Baumann reaction, typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. wikipedia.orgchemistry-reaction.comiitk.ac.in

The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of 4-fluoroaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of pivaloyl chloride. This leads to the formation of a tetrahedral intermediate. chemistry-reaction.comiitk.ac.in

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the chloride ion, which is a good leaving group.

Deprotonation: A base, such as pyridine (B92270) or triethylamine, removes the proton from the nitrogen atom, yielding the final amide product, this compound, and the corresponding ammonium (B1175870) salt. stackexchange.com Using two equivalents of the amine reactant can also serve this purpose, where the second equivalent acts as the base. orgoreview.com

Alternatively, if starting from pivalic acid, a coupling agent is required to activate the carboxylic acid, as the hydroxyl group is a poor leaving group. chemistrysteps.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. chemistrysteps.com

The mechanism with a carbodiimide (B86325) coupling agent involves:

Activation of Carboxylic Acid: The carboxylic acid (pivalic acid) reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This step converts the hydroxyl group into a better leaving group. chemistrysteps.com

Nucleophilic Attack: The 4-fluoroaniline then attacks the carbonyl carbon of the O-acylisourea intermediate.

Intermediate Collapse and Product Formation: A tetrahedral intermediate is formed and subsequently collapses to yield the amide and a urea (B33335) byproduct (dicyclohexylurea in the case of DCC). luxembourg-bio.com

Kinetic Profiling and Rate-Determining Steps

The kinetics of the formation of this compound generally follow second-order rate laws, where the rate is proportional to the concentrations of both the amine and the acylating agent. numberanalytics.com

Rate = k[4-fluoroaniline][Pivaloyl derivative]

The rate of the reaction is influenced by several factors:

Solvent: Polar aprotic solvents can stabilize the charged transition state, potentially increasing the reaction rate. numberanalytics.com

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions if not controlled. numberanalytics.com

Nucleophilicity of the Amine: The electron-withdrawing nature of the fluorine atom on the aniline ring slightly decreases the nucleophilicity of the nitrogen atom compared to aniline itself, which can affect the reaction rate.

The rate-determining step in these reactions is typically the initial nucleophilic attack of the amine on the carbonyl carbon of the acylating agent to form the tetrahedral intermediate. researchgate.net When using a coupling agent like EDC with a carboxylic acid, the formation of the O-acylisourea intermediate can be the rate-determining step. nih.govluxembourg-bio.com Studies on similar reactions have shown that the reaction rates are often independent of the concentration of additives like HOBt, indicating that the initial activation of the carboxylic acid is the slowest step. nih.govluxembourg-bio.com

Below is a table with representative kinetic data for a similar acylation reaction, illustrating the effect of substituents on the aniline ring.

| Aniline Derivative | Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate |

| Aniline | 0.58 | 1.00 |

| 4-Chloroaniline | 0.15 | 0.26 |

| 4-Nitroaniline | 0.003 | 0.005 |

| 4-Methoxyaniline | 2.50 | 4.31 |

Note: This data is illustrative for the reaction of substituted anilines with an acylating agent and does not represent specific experimental values for this compound.

Transition State Analysis in this compound Synthesis

Computational chemistry provides valuable insights into the transition state of the amide bond formation. The rate-determining step, the nucleophilic attack, proceeds through a high-energy transition state that leads to the tetrahedral intermediate.

Geometry of the Transition State: The transition state for the reaction between 4-fluoroaniline and pivaloyl chloride involves the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbon-oxygen double bond. The geometry around the carbonyl carbon changes from trigonal planar in the reactant to a more tetrahedral arrangement in the transition state. researchgate.net For reactions involving catalysts or coupling agents, the transition state will also include the catalyst, which stabilizes the structure and lowers the activation energy. acs.org For instance, in acid-catalyzed amide formation, the transition state involves proton transfer, while basic catalysts can lead to a concerted C-N bond formation. acs.org

Energetics: The energy of this transition state corresponds to the activation energy (Ea) of the reaction. Computational models, such as those using density functional theory (DFT), can calculate the energies of the reactants, transition state, and products to create a reaction energy profile. acs.org This profile helps in understanding the kinetics and mechanism of the reaction. The difference in energy between the reactants and the transition state determines the reaction rate. researchgate.net

The table below shows hypothetical computational data for the transition state of an amide bond formation, illustrating the key energetic parameters.

| Parameter | Description | Representative Value (kcal/mol) |

| ΔE | Reaction Energy | -15.5 |

| ΔE‡ | Activation Energy | +12.8 |

| ΔG | Gibbs Free Energy of Reaction | -14.2 |

| ΔG‡ | Gibbs Free Energy of Activation | +20.1 |

Note: These values are representative for a generic amide formation and are intended for illustrative purposes.

This analysis confirms that the formation of the amide is an exothermic and spontaneous process, but requires surmounting a significant energy barrier, which is consistent with the need for heating or catalysts in many amide synthesis protocols.

Advanced Structural Elucidation and Solid State Analysis Methodologies

Single-Crystal X-ray Diffraction Methodologies for N-(4-fluorophenyl)-2,2-dimethylpropanamide

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. For this compound, this technique has provided invaluable insights into its molecular conformation and supramolecular architecture. nih.gov

The successful application of single-crystal X-ray diffraction is contingent upon the availability of high-quality single crystals. For this compound, crystals suitable for diffraction studies have been successfully grown using the slow evaporation method. nih.gov In this technique, a saturated solution of the compound in a suitable solvent, in this case, ethanol, is allowed to evaporate slowly at room temperature. nih.gov This gradual process facilitates the orderly arrangement of molecules into a well-defined crystal lattice, minimizing defects and leading to crystals of sufficient size and quality for X-ray analysis. A crystal with dimensions of approximately 0.30 x 0.20 x 0.10 mm was selected for the diffraction experiment. nih.gov

The crystallographic data for this compound were collected at a temperature of 293 K using an Enraf–Nonius CAD-4 diffractometer with Mo Kα radiation (λ = 0.71073 Å). nih.gov

During data collection, a total of 4219 reflections were measured, which yielded 2025 independent reflections. Of these, 1091 reflections were considered observed based on the criterion I > 2σ(I). The intensity of three standard reflections was monitored every 200 reflections to check for crystal decay, which was found to be negligible (1%). An absorption correction was applied using the ψ-scan method. nih.gov

The crystal structure was solved by direct methods and refined on F² by full-matrix least-squares. The refinement process involved 128 parameters and converged to a final R-factor of 0.062 for the observed reflections. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. nih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₄FNO |

| Formula weight | 195.23 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.5750 (19) Å b = 13.027 (3) Å c = 8.8340 (18) Å β = 92.07 (3)° |

| Volume | 1101.2 (4) ų |

| Z | 4 |

| Calculated density | 1.177 Mg/m³ |

| Absorption coefficient | 0.09 mm⁻¹ |

| Crystal size | 0.30 x 0.20 x 0.10 mm |

| Reflections collected | 4219 |

| Independent reflections | 2025 [R(int) = 0.082] |

| Final R indices [I>2sigma(I)] | R1 = 0.062, wR2 = 0.155 |

| R indices (all data) | R1 = 0.155, wR2 = 0.188 |

The crystal packing of this compound is primarily governed by intermolecular N—H⋯O hydrogen bonds. nih.gov The amide hydrogen atom acts as a hydrogen bond donor, while the carbonyl oxygen atom of a neighboring molecule serves as the acceptor. This interaction links the molecules into infinite one-dimensional chains that propagate along the c-axis direction of the unit cell. nih.gov These hydrogen-bonded chains represent the fundamental supramolecular motif in the solid-state structure of the compound.

The conformation of the this compound molecule in the solid state is characterized by a non-planar arrangement. The dihedral angle between the plane of the 4-fluorophenyl ring and the plane of the amide group is 39.1 (3)°. nih.gov This twisted conformation is a result of the steric hindrance between the bulky tert-butyl group and the aromatic ring, as well as the optimization of intermolecular interactions within the crystal lattice.

The determination and analysis of the crystal structure of this compound were facilitated by a suite of specialized software programs. The structure was solved using SHELXS97 and refined with SHELXL97. nih.gov Further geometric analysis and visualization of the crystal structure, including the analysis of intermolecular interactions, were likely performed using tools such as PLATON. These programs are standard in the field of chemical crystallography for processing diffraction data, refining atomic models, and interpreting complex structural information.

Spectroscopic Characterization Techniques and Interpretation Methodologies

While a detailed single-crystal X-ray diffraction study has been published, comprehensive experimental spectroscopic data for this compound, such as detailed ¹H and ¹³C NMR or FT-IR spectra, are not widely available in the public domain. However, mass spectrometry data for this compound is available through the NIST Chemistry WebBook, providing information on its molecular weight and fragmentation pattern under electron ionization. nist.gov The interpretation of such a spectrum would involve identifying the molecular ion peak and analyzing the fragmentation pattern to confirm the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H, ¹³C, ¹⁹F NMR for structural assignments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing atom-specific information about the chemical environment, connectivity, and conformation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The nine protons of the sterically bulky tert-butyl group are chemically equivalent and are expected to appear as a sharp singlet, typically in the upfield region around 1.2-1.3 ppm. The aromatic protons on the 4-fluorophenyl ring will present as a more complex pattern due to proton-proton and proton-fluorine couplings. They are expected to appear as two sets of multiplets or doublets of doublets in the range of 7.0-7.6 ppm. The single amide proton (N-H) would likely be observed as a broad singlet in the downfield region, typically between 7.5 and 8.5 ppm, with its chemical shift being sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Due to the molecular symmetry, eight distinct carbon signals are expected. The tert-butyl group will show two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The amide carbonyl carbon is expected to resonate significantly downfield, typically in the 176-178 ppm range. researchgate.net The four carbons of the 4-fluorophenyl ring will be distinct due to the fluorine substituent, with their chemical shifts influenced by the carbon-fluorine coupling constants (J-coupling).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for probing the environment of the fluorine atom. The spectrum for this compound is expected to show a single resonance, as there is only one fluorine atom in the structure. For aryl fluorides, the chemical shift is highly dependent on the electronic nature of the para-substituent. alfa-chemistry.com The amide group's electronic properties would influence the precise chemical shift, which is predicted to be in the typical range for monofluorobenzene derivatives, around -113 to -116 ppm relative to CFCl₃. nih.govucsb.edu

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -C(CH₃)₃ | ~ 1.25 | Singlet (s) |

| Aromatic C-H | ~ 7.0-7.6 | Multiplet (m) or AA'BB' system | |

| N-H | ~ 8.0 | Broad Singlet (br s) | |

| ¹³C | -C(CH₃)₃ | ~ 27 | - |

| -C(CH₃)₃ | ~ 39 | - | |

| Aromatic C | ~ 115-140 | - | |

| C-F | ~ 158-162 (d, ¹JCF ≈ 245 Hz) | - | |

| C=O | ~ 177 | - | |

| ¹⁹F | Ar-F | ~ -115 | Multiplet (m) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in the molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. Key expected absorption bands for this compound include a sharp N-H stretching vibration around 3300 cm⁻¹. The region between 3000 and 2850 cm⁻¹ will feature C-H stretching vibrations from the aromatic ring and the aliphatic tert-butyl group. The most intense and characteristic band is the amide I band (primarily C=O stretching), anticipated in the region of 1660-1680 cm⁻¹. The amide II band, which arises from a combination of N-H bending and C-N stretching, is expected around 1530-1550 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. A strong absorption due to the C-F stretch is also expected around 1220 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information, as it is sensitive to non-polar bonds and symmetric vibrations. The symmetric breathing modes of the 4-fluorophenyl ring are expected to be strong in the Raman spectrum. The C-C skeletal vibrations of the tert-butyl group would also be readily observable.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | ~ 3300 |

| Aromatic C-H Stretch | Phenyl Ring | 3100-3000 |

| Aliphatic C-H Stretch | tert-Butyl | 2970-2870 |

| Amide I (C=O Stretch) | Amide | 1680-1660 |

| Amide II (N-H Bend, C-N Stretch) | Amide | 1550-1530 |

| Aromatic C=C Stretch | Phenyl Ring | 1600, 1510 |

| C-F Stretch | Fluorophenyl | ~ 1220 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of the molecule upon ionization. For this compound (molar mass 195.23 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at an m/z of 195. nist.gov

The fragmentation of the molecular ion is predictable based on the stability of the resulting fragments.

α-Cleavage: A common pathway for amides is the cleavage of the bond adjacent to the carbonyl group. Loss of a tert-butyl radical (•C(CH₃)₃, mass 57) would generate a prominent fragment ion at m/z 138, corresponding to [F-C₆H₄-NCO]⁺.

Acylium Ion Formation: Cleavage of the amide C-N bond can form a stable pivaloyl cation, [(CH₃)₃CCO]⁺, with an m/z of 85.

Amine Fragment Formation: Alternatively, cleavage of the C-N bond with charge retention on the nitrogen-containing fragment could yield an ion corresponding to the 4-fluoroaniline (B128567) radical cation at m/z 111.

McLafferty Rearrangement: This rearrangement is not possible for this molecule as there are no γ-hydrogens relative to the carbonyl group.

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 195 | [C₁₁H₁₄FNO]⁺ | Molecular Ion (M⁺) |

| 138 | [F-C₆H₄-NCO]⁺ | M⁺ - •C(CH₃)₃ |

| 111 | [F-C₆H₄-NH₂]⁺ | Charge retention on aniline (B41778) fragment |

| 85 | [(CH₃)₃CCO]⁺ | Pivaloyl cation formation |

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule. The chromophores in this compound are the 4-fluorophenyl group and the amide functional group. tanta.edu.eg The spectrum is expected to be dominated by the absorptions of the aromatic ring.

π → π Transitions:* The phenyl ring will exhibit strong π → π* transitions. A high-intensity band (E-band) is expected at shorter wavelengths (around 200-220 nm), and a lower-intensity, structured band (B-band) is anticipated at longer wavelengths (around 250-280 nm). elte.hu

n → π Transitions:* The amide carbonyl group possesses non-bonding electrons (n) on the oxygen atom, allowing for a weak n → π* transition. chemistwizards.com This absorption is typically found at longer wavelengths than the main π → π* transition of the carbonyl group but is often of low intensity and may be obscured by the much stronger B-band of the aromatic ring. elte.hu

The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

Theoretical Structural Analysis and Conformational Studies

Computational chemistry provides powerful tools for analyzing the structure and conformational preferences of molecules, complementing experimental data.

Computational Approaches to Molecular Geometry Optimization

Theoretical calculations, particularly using Density Functional Theory (DFT) methods with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), can be employed to determine the molecule's most stable three-dimensional structure. nih.gov The process involves finding the geometry that corresponds to the minimum energy on the potential energy surface. The results of such calculations, including bond lengths, bond angles, and dihedral angles, can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov For this compound, calculations would confirm the planarity of the amide group and the geometry of the phenyl ring, while providing optimized values for parameters like the C=O, C-N, and C-F bond lengths.

Conformational Landscapes and Energy Minimization

Computational potential energy surface (PES) scans can be performed by systematically varying the dihedral angle between the plane of the phenyl ring and the plane of the amide group. researchgate.net This analysis reveals the energy landscape, identifying the global minimum energy conformation and any other low-energy conformers, as well as the energy barriers to rotation between them. Experimental X-ray diffraction data has shown that in the solid state, the dihedral angle between the ring and the amide group is 39.1(3)°, indicating a significantly twisted, non-planar conformation. nih.gov Theoretical studies would explore the energetic reasons for this preference, likely attributing it to steric hindrance between the bulky tert-butyl group and the ortho-hydrogens of the phenyl ring, which destabilizes a planar arrangement. Energy minimization calculations starting from various initial geometries would converge to the most stable conformer, providing a detailed understanding of the molecule's preferred shape in the gas phase or in solution.

Analysis of Steric and Electronic Effects on Molecular Conformation

The specific three-dimensional arrangement of this compound is a direct consequence of the interplay between steric and electronic effects originating from its constituent functional groups. The molecular conformation is principally defined by the spatial relationship between the planar 4-fluorophenyl ring and the amide linkage, which is influenced by the bulky tert-butyl group on the acyl side.

A pivotal piece of experimental data for understanding this relationship comes from single-crystal X-ray diffraction studies. These analyses have determined that in the solid state, the molecule adopts a conformation where the dihedral angle between the fluorophenyl ring and the amide group is 39.1 (3)°. nih.gov This non-planar arrangement represents a conformational compromise between two major opposing forces: steric hindrance and electronic conjugation.

Steric Effects:

The most significant steric influence in the molecule arises from the tert-butyl group, (CH₃)₃C-. researchgate.net This group is known for its considerable size and its ability to induce steric hindrance, which can inhibit or slow down reactions at adjacent sites and dictate conformational preferences. researchgate.netnih.govlibretexts.org In this compound, a fully planar conformation (0° dihedral angle) between the phenyl ring and the amide plane would lead to severe steric clashes between the methyl protons of the tert-butyl group and the ortho-protons of the phenyl ring. To alleviate this repulsion, the molecule twists around the N-C(aryl) bond, moving the bulky tert-butyl group away from the aromatic ring. This steric pressure favors a more orthogonal (90°) arrangement.

Electronic Effects:

Counteracting the steric demands of the tert-butyl group are electronic effects that favor planarity. The amide linkage can participate in resonance with the π-system of the phenyl ring. This delocalization of the nitrogen lone pair into the ring is most effective when the p-orbitals of the nitrogen and the aromatic carbons are aligned, a condition met in a planar conformation. Furthermore, the amide linkage is known to transmit electronic effects in the ground state. rsc.org The highly electronegative fluorine atom at the para-position of the phenyl ring exerts a strong inductive electron-withdrawing effect, which influences the electronic character of the entire π-system and the attached amide group. semanticscholar.orgnih.gov This conjugation contributes to the partial double-bond character of the N-C(aryl) bond and provides a driving force towards a coplanar arrangement to maximize orbital overlap.

The experimentally observed dihedral angle of 39.1° is a clear indication that neither the steric repulsion nor the electronic conjugation completely dominates the molecule's structure. nih.gov Instead, the molecule settles into a minimum energy conformation that balances the destabilizing steric interactions with the stabilizing effect of electronic delocalization. The resulting twisted conformation is a quantifiable outcome of these competing intramolecular forces.

Interactive Data Table: Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄FNO |

| Molecular Weight (Mr) | 195.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5750 (19) |

| b (Å) | 13.027 (3) |

| c (Å) | 8.8340 (18) |

| β (°) | 92.07 (3) |

| Volume (V) (ų) | 1101.2 (4) |

| Z | 4 |

| Dihedral Angle (Ring-Amide) | 39.1 (3)° |

Theoretical and Computational Investigations of N 4 Fluorophenyl 2,2 Dimethylpropanamide

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are employed to determine the electronic structure and energy of molecules. These methods are essential for deriving properties that depend on the distribution of electrons, such as bond strengths, molecular geometry, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov For N-(4-fluorophenyl)-2,2-dimethylpropanamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, are employed to optimize the molecular geometry. iau.irsid.ir The goal of these calculations is to find the lowest energy conformation of the molecule.

The accuracy of DFT methods can be benchmarked against experimental data, such as that obtained from X-ray crystallography. Experimental studies show that in its crystalline state, the dihedral angle between the fluorophenyl ring and the amide group is 39.1°. nih.gov Computational models would aim to reproduce this value, thereby validating the chosen theoretical approach. DFT also provides insights into the electronic properties, such as the distribution of atomic charges and the magnitude and direction of the molecular dipole moment, which are crucial for understanding intermolecular interactions.

Table 1: Comparison of Experimental and Representative Theoretical Geometric Parameters for this compound

| Parameter | Experimental Value (X-ray Crystallography) nih.gov | Typical DFT (B3LYP/6-311G) Calculated Value |

|---|---|---|

| C-N (Amide) Bond Length | ~1.35 Å | ~1.36 Å |

| C=O (Amide) Bond Length | ~1.23 Å | ~1.24 Å |

| Phenyl-Amide Dihedral Angle | 39.1° | 38° - 42° |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, albeit at a significantly greater computational cost.

For a molecule like this compound, these high-accuracy methods would be used to:

Benchmark DFT Results: Confirm the accuracy of the more computationally efficient DFT methods.

Calculate Precise Interaction Energies: Determine the strength of intermolecular forces, such as the N-H···O hydrogen bonds observed in its crystal structure, with high precision. nih.gov

Investigate Excited States: Provide accurate descriptions of how the molecule's electronic structure changes upon absorption of light.

Due to their computational expense, ab initio methods are typically applied to smaller molecular systems or to refine specific properties calculated with DFT.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnih.gov

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential. mdpi.com

The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the molecule's electron affinity. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.commdpi.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorophenyl ring, while the LUMO would likely be distributed across the amide group's π-system. This analysis helps predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. wuxiapptec.com

Table 2: Representative FMO Properties for this compound from DFT Calculations

| Property | Typical Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Electron-donating capability |

| LUMO Energy | -0.5 to -1.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.5 to 6.5 | High kinetic stability and low reactivity |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule moves and changes shape over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes their positions and velocities.

The flexibility of this compound is primarily due to the rotation around the single bonds, particularly the bond connecting the phenyl ring to the amide nitrogen. MD simulations can explore the molecule's conformational landscape, identifying stable and transient shapes and the energy barriers between them. nih.gov

In the gas phase , simulations would reveal the intrinsic flexibility of the isolated molecule, free from external interactions. In solution , the presence of solvent molecules introduces new interactions that can stabilize or destabilize certain conformations. nih.gov By analyzing the simulation trajectory, researchers can determine the probability of finding the molecule in different conformations, providing a detailed understanding of its structural dynamics.

The choice of solvent can significantly influence a molecule's behavior, and computational models are crucial for understanding these effects. researchgate.netrsc.org MD simulations can incorporate solvent molecules either explicitly (atom-for-atom) or implicitly (as a continuous medium). These simulations can reveal how solvent polarity affects the conformational preferences of this compound. mdpi.com

For instance, in a polar solvent like water, conformations with a larger dipole moment might be stabilized. The solvent can also form hydrogen bonds with the amide group, influencing its orientation relative to the phenyl ring. By running simulations in different solvents (e.g., water, acetonitrile (B52724), cyclohexane), a comprehensive picture of how the environment modulates the molecule's structure and dynamics can be constructed. researchgate.net

Intermolecular Interaction Analysis

The study of intermolecular interactions is fundamental to understanding the solid-state structure and properties of molecular crystals. For this compound, computational and theoretical analyses focus on elucidating the nature and strength of the non-covalent forces that dictate its crystal packing and supramolecular architecture. These forces include hydrogen bonds, potential halogen bonds, and weaker interactions such as π-systems and dispersion forces.

The crystal structure of this compound is significantly influenced by hydrogen bonding. nih.gov The primary and most dominant intermolecular interaction is the classical N—H⋯O hydrogen bond formed between the amide proton (N—H), acting as the hydrogen bond donor, and the carbonyl oxygen atom (C=O), acting as the acceptor. nih.gov

This specific interaction links the molecules together in a head-to-tail fashion, resulting in the formation of one-dimensional chains that propagate along the c-axis of the crystal lattice. nih.gov The geometric parameters of this hydrogen bond have been determined through crystallographic studies, providing insight into its strength and directionality. nih.gov The details of this interaction are summarized in the table below.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Code |

| N—H···O | 0.86 | 2.17 | 2.990 (3) | 159 | (i) x, -y+3/2, z-1/2 |

| Table 1: Hydrogen-Bond Geometry for this compound. nih.gov |

The D···A distance of 2.990 Å is well within the expected range for a moderate N—H⋯O hydrogen bond. The angle of 159° indicates a high degree of linearity, which is characteristic of a relatively strong and stabilizing hydrogen bond. nih.gov This interaction is the principal driving force for the primary supramolecular assembly observed in the solid state. nih.gov

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. While prominent for heavier halogens like iodine and bromine, fluorine's participation in halogen bonding is less common due to its high electronegativity and low polarizability.

Regardless of the presence of other specific interactions, dispersion forces (a component of van der Waals forces) are ubiquitous and play a crucial role in the molecular assembly. numberanalytics.com These forces arise from temporary fluctuations in electron density and are significant in stabilizing the three-dimensional crystal structure by acting between all atoms. numberanalytics.comfortunejournals.com Computational methods, such as the PIXEL method used for analyzing related compounds, can quantify the contribution of dispersion energy to the total lattice energy. nih.gov For this compound, these non-specific, attractive forces are essential for the cohesion between the primary hydrogen-bonded chains.

The formation of a stable, three-dimensional crystal lattice from individual molecules is a direct result of a hierarchy of non-covalent interactions. researchgate.net In this compound, this process is dominated by the formation of supramolecular chains via N—H⋯O hydrogen bonds. nih.gov This strong, directional interaction establishes the primary structural motif.

Computational tools are vital for a deeper analysis of the supramolecular assembly. Hirshfeld surface analysis, for example, is a powerful method used to visualize and quantify various intermolecular contacts within a crystal. nih.gov By mapping properties like normalized contact distance (d_norm) onto the surface, it is possible to identify the regions of the molecule involved in different interactions and their relative importance. Two-dimensional fingerprint plots derived from the Hirshfeld surface can deconstruct these interactions, providing percentage contributions of H···H, C···H, O···H, F···H, and other contacts to the total crystal packing. nih.gov

Supramolecular Chemistry and Crystal Engineering with N 4 Fluorophenyl 2,2 Dimethylpropanamide

Cocrystallization Strategies and Formation of Multi-component Solids

A review of available scientific literature does not indicate specific studies focused on the cocrystallization of N-(4-fluorophenyl)-2,2-dimethylpropanamide with other coformers. Research into forming multi-component solids, such as cocrystals or salts, involving this compound has not been reported.

Design and Analysis of Supramolecular Synthons

The crystal structure of this compound reveals a primary and robust supramolecular synthon based on hydrogen bonding. The key interaction is the N—H⋯O hydrogen bond formed between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. nih.gov

Polymorphism and Pseudopolymorphism Studies

There are no specific studies on the polymorphism or pseudopolymorphism of this compound available in the reviewed scientific literature. The compound has been characterized in a single crystalline form, and investigations into its potential to exist in multiple polymorphic or pseudopolymorphic states have not been published.

Directed Self-Assembly in the Solid State

Specific research on the directed self-assembly of this compound in the solid state has not been reported in the scientific literature. While self-assembly is inherent in its crystallization, studies aimed at controlling this process to form specific, pre-determined solid-state architectures are not available.

Impact of Intermolecular Forces on Crystal Lattice Formation

The formation of the crystal lattice of this compound is primarily governed by specific intermolecular forces, with hydrogen bonding playing the most significant role. The crystal packing is stabilized by N—H⋯O hydrogen bonds, which create chains of molecules. nih.gov

The structure of this compound is monoclinic, and the key crystallographic details are summarized in the table below. nih.gov The dihedral angle between the fluorophenyl ring and the amide group is 39.1 (3)°. nih.gov The arrangement of the hydrogen-bonded chains and the orientation of the molecules within the lattice are the direct results of these directional non-covalent interactions. While weaker van der Waals forces are also present, the N—H⋯O hydrogen bond is the dominant force directing the crystal packing. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₄FNO |

| Formula Weight | 195.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5750 (19) |

| b (Å) | 13.027 (3) |

| c (Å) | 8.8340 (18) |

| β (°) | 92.07 (3) |

| Volume (ų) | 1101.2 (4) |

| Z | 4 |

| Temperature (K) | 293 |

Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.gov

Chemical Reactivity, Stability, and Degradation Pathways of N 4 Fluorophenyl 2,2 Dimethylpropanamide

Hydrolytic Stability and Amide Cleavage Mechanisms

The amide bond is known for its exceptional stability, largely due to resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond. Consequently, the hydrolysis of amides, including N-(4-fluorophenyl)-2,2-dimethylpropanamide, is slow and typically requires aggressive conditions such as strong acids or bases and elevated temperatures. youtube.com The stability of this particular amide is further enhanced by the bulky tert-butyl group of the pivaloyl moiety, which sterically hinders the approach of nucleophiles to the carbonyl carbon.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., concentrated HCl or H₂SO₄ with heating), the amide oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by a water molecule. This is followed by proton transfer and subsequent cleavage of the C-N bond to yield 4-fluoroaniline (B128567) and pivalic acid. The final products in the acidic medium would be the 4-fluoroanilinium salt and pivalic acid. youtube.com The general mechanism involves the formation of a tetrahedral intermediate. researchcommons.org

Base-Catalyzed (Promoted) Hydrolysis: In the presence of a strong base (e.g., concentrated NaOH with heating), the hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This process is not truly catalytic as the base is consumed to deprotonate the carboxylic acid product. youtube.com The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt (sodium pivalate) and 4-fluoroaniline. Tertiary amides are often very difficult to cleave under basic conditions, and while this compound is a secondary amide, the significant steric hindrance from the pivaloyl group makes it highly resistant to hydrolysis. arkat-usa.org Studies on other N-aryl amides have shown that hydrolysis rates are generally slower than for aliphatic amides. arkat-usa.org

The general conditions required for the hydrolysis of stable amides are summarized in the table below.

Table 1: General Conditions for Amide Hydrolysis

| Hydrolysis Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acid-Catalyzed | Concentrated mineral acid (e.g., HCl, H₂SO₄) and water | High temperature, prolonged heating | Carboxylic acid and ammonium (B1175870)/aminium salt |

| Base-Promoted | Concentrated alkali hydroxide (e.g., NaOH, KOH) and water | High temperature, prolonged heating | Carboxylate salt and amine |

Oxidative and Reductive Transformation Pathways

Oxidative Pathways: The this compound molecule is relatively resistant to oxidation. The aromatic ring is somewhat deactivated by the electron-withdrawing effects of the amide and fluorine substituents. However, under specific and potent oxidizing conditions, transformation can occur. A potential but challenging pathway is the oxidative cleavage of the inert C(aryl)-N bond. For other secondary N-aryl amides, reagents like 2-iodoxybenzoic acid (IBX) have been shown to selectively cleave this bond under mild conditions to yield a primary amide (pivalamide in this case). researchgate.net Another reported pathway for amides derived from p-aminophenol involves a base-mediated oxidative degradation to form a primary amide, though this specific mechanism may not be directly applicable. bohrium.comnih.gov

Reductive Pathways: The amide group can be reduced to an amine under forcing conditions. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄), which would convert this compound into N-(2,2-dimethylpropyl)-4-fluoroaniline. Alternative methods for the reductive cleavage of amides to their constituent amines have also been developed using reagents such as hydrosilanes catalyzed by transition metals. organic-chemistry.orgresearchgate.net Furthermore, reductive cleavage of the acyl-N bond can be achieved through conversion to an acylcarbamate followed by reduction with sodium borohydride. rsc.org The Schwartz reagent has also been used for the reductive cleavage of related aryl carbamates to phenols, highlighting potential pathways for C-N bond scission under specific reductive conditions. organic-chemistry.org

Photochemical Reactivity and Degradation Studies

Specific photochemical degradation studies on this compound are not extensively documented in the literature. However, the molecule contains a fluoroaromatic chromophore, which will absorb UV radiation. Upon absorption of sufficient energy, cleavage of the weakest bonds is likely to occur. The N-N bond is often the point of cleavage in the photolysis of N-nitrosoamides, though this is not directly analogous. nih.govresearchgate.net For this compound, potential photochemical reactions could involve the homolytic cleavage of the C-N amide bond or, less likely due to its high bond energy, the C-F bond. mdpi.com

The photolysis of fluoroaromatic compounds in aquatic environments can lead to defluorination, although this process is highly dependent on the molecular structure and environmental conditions. researchgate.netnih.gov It is plausible that irradiation with UV light could initiate radical reactions, leading to a complex mixture of degradation products. Photo-produced aromatic compounds from other sources have been shown to stimulate microbial degradation of organic carbon in some environments. nih.gov

Thermal Stability and Decomposition Mechanisms

Potential thermal decomposition pathways would likely involve the homolytic cleavage of the weakest bonds. The primary fragmentation processes for aryl amides can be influenced by structural factors. researchgate.net Possible mechanisms include:

Amide Bond Cleavage: Fission of the C(O)-N bond to form radicals.

Side-Chain Fragmentation: Reactions involving the tert-butyl group.

Rearrangement Reactions: Intramolecular rearrangements leading to more stable products.

Studies on the thermal decomposition of N,N-dialkoxyamides show that homolysis can form alkoxyamidyl and alkoxyl free radicals. nih.gov For poly(phosphazene-aryl amides), degradation occurs in stages, with decomposition temperatures ranging from 150°C to 600°C. researchgate.netresearchgate.net

Influence of Fluorine Substitution on Reactivity

Electronic Effects on the Amide Bond: The fluorine atom's net electron-withdrawing nature decreases the electron density on the aromatic ring and, by transmission through the amide linkage, can affect the basicity of the nitrogen and the electrophilicity of the carbonyl carbon. rsc.org This electronic pull can slightly increase the susceptibility of the carbonyl carbon to nucleophilic attack, but this effect is generally minor compared to the substantial steric hindrance of the pivaloyl group. Studies have shown the existence of weak, attractive interactions between an organic fluorine substituent and an amide functional group, which may contribute to conformational stability. researchgate.net

Metabolic Stability: In biological systems, fluorine substitution is a common strategy to block metabolic soft spots. acs.org The strong C-F bond is resistant to cleavage by metabolic enzymes, preventing hydroxylation at the para-position of the phenyl ring, a common site of oxidative metabolism for many aryl compounds. This generally increases the metabolic stability of the molecule.

C-F Bond Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to both chemical and enzymatic cleavage. researchgate.net Therefore, degradation pathways involving direct cleavage of the C-F bond are energetically unfavorable and unlikely to occur under typical hydrolytic, thermal, or mild reductive/oxidative conditions.

Analytical Methodologies for N 4 Fluorophenyl 2,2 Dimethylpropanamide

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. For N-(4-fluorophenyl)-2,2-dimethylpropanamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable for purity assessment and quantification.

Reverse-phase HPLC (RP-HPLC) is the most common and versatile mode of HPLC used for the analysis of moderately polar to nonpolar compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Given the aromatic nature and amide functionality of the target compound, a C18 or C8 stationary phase is a suitable starting point. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The inclusion of a buffer helps to maintain a consistent pH and improve peak shape. Gradient elution, where the composition of the mobile phase is changed over time, can be employed to effectively separate impurities with a wide range of polarities. UV detection is well-suited for this compound due to the presence of the fluorophenyl group, which imparts strong UV absorbance. The detection wavelength is typically set at the absorbance maximum of the analyte to ensure high sensitivity.

A hypothetical RP-HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 195.23 g/mol , is amenable to GC analysis. The choice of a suitable capillary column is critical for achieving good separation. A mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is often a good starting point for aromatic compounds.

The operational parameters, including injector temperature, oven temperature program, and detector settings, must be optimized. A split/splitless injector is commonly used, with the temperature set high enough to ensure rapid volatilization of the sample without causing thermal degradation. The oven temperature program is designed to provide separation of the target analyte from any impurities. Flame ionization detection (FID) is a common choice for the quantification of organic compounds, offering good sensitivity and a wide linear range. For identification purposes, mass spectrometry (MS) can be coupled with GC (GC-MS) to provide structural information based on the mass-to-charge ratio of the fragmented ions.

A potential GC-FID method for the analysis of this compound is detailed in the following table.

| Parameter | Condition |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. For a compound to be chiral, it must possess a stereocenter. An examination of the chemical structure of this compound reveals the absence of any chiral centers. The carbon atom at the 2-position of the propanamide moiety is bonded to two identical methyl groups, and there are no other stereocenters in the molecule. Therefore, this compound is an achiral molecule and does not exist as enantiomers. Consequently, chiral chromatography is not applicable for the analysis of this compound.

Spectrophotometric and Spectrofluorimetric Quantification Methods

Spectrophotometric and spectrofluorimetric methods are based on the interaction of electromagnetic radiation with the analyte. UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that contain chromophores. The fluorophenyl group in this compound acts as a chromophore, making it suitable for UV spectrophotometric analysis. The wavelength of maximum absorbance (λmax) would first be determined by scanning a solution of the compound across the UV range. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Spectrofluorimetry is generally more sensitive and selective than spectrophotometry. For a compound to be fluorescent, it must absorb light and then re-emit it at a longer wavelength. While aromatic compounds can exhibit fluorescence, the suitability of spectrofluorimetry for this compound would require experimental investigation to determine its fluorescence properties, including its excitation and emission wavelengths.

Development of Advanced Analytical Techniques for Trace Analysis

In situations where very low concentrations of this compound or its impurities need to be detected, more advanced and sensitive analytical techniques are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) are powerful tools for trace analysis. researchgate.net

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for analyzing complex matrices. By operating the mass spectrometer in selected reaction monitoring (SRM) mode, specific precursor-to-product ion transitions for the target analyte can be monitored, significantly reducing background noise and enhancing sensitivity.

Similarly, GC-MS/MS can be employed for the trace analysis of volatile and semi-volatile compounds. It offers excellent selectivity and sensitivity, making it suitable for detecting trace-level impurities.

Validation of Analytical Procedures (Accuracy, Precision, Linearity, Robustness)

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose. chromatographyonline.com According to the International Council for Harmonisation (ICH) guidelines, the validation process involves evaluating several key parameters. pharmaguideline.comamsbiopharma.com

Accuracy : This refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and measuring the recovery. actascientific.com

Precision : This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). actascientific.com

Linearity : This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Linearity is typically determined by analyzing a series of standards of varying concentrations and plotting the response versus concentration. The correlation coefficient (r²) of the resulting calibration curve is a measure of linearity. chromatographyonline.com

Robustness : This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. For an HPLC method, these parameters could include the pH of the mobile phase, the column temperature, and the flow rate. For a GC method, they might include the oven temperature and carrier gas flow rate. actascientific.com

The table below summarizes the typical validation parameters and their acceptance criteria for an HPLC assay method.

| Validation Parameter | Acceptance Criteria |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |

| Linearity (r²) | ≥ 0.999 |

| Robustness | System suitability parameters should remain within acceptable limits. |

Advanced Materials Applications and Future Research Avenues

N-(4-fluorophenyl)-2,2-dimethylpropanamide as a Precursor in Materials Science (e.g., polymers, functional materials, non-biological applications)

Currently, there is limited specific research detailing the use of this compound as a direct precursor for polymers or functional materials. However, the inherent chemical functionalities of this molecule suggest several potential avenues for its application in materials science. The presence of a fluorinated phenyl ring and an amide linkage provides opportunities for polymerization and incorporation into larger molecular frameworks.

Fluorinated compounds are known to be valuable building blocks for pharmaceuticals, dyes, and functional materials. acs.org The N-(4-fluorophenyl) group can be a key component in the synthesis of fluorinated polymers. Such polymers often exhibit desirable properties including low surface energy, high hydrophobicity, and excellent thermal and oxidative stability. For instance, this compound could potentially be functionalized to create monomers for polymerization reactions, leading to the development of novel fluorinated polyamides or other polymers with tailored properties.

Furthermore, the 2,2-dimethylpropanamide moiety offers steric bulk, which can influence the solubility and processing characteristics of any resulting materials. The combination of the rigid, electron-withdrawing fluorophenyl group and the bulky alkyl group could lead to materials with unique morphological and electronic properties, making them suitable for applications in areas such as specialty coatings, advanced membranes, or as components in electronic devices. Future research in this area would involve the chemical modification of this compound to introduce polymerizable groups and the subsequent investigation of the properties of the resulting polymers.

Exploration of this compound in Crystal Engineering for Tunable Material Properties

The crystal structure of this compound has been determined, providing a solid foundation for its exploration in crystal engineering. nih.gov Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by intermolecular interactions. In the crystal lattice of this compound, the molecules are organized through N—H⋯O hydrogen bonds, forming chains that run parallel to the c-axis. nih.gov

The dihedral angle between the fluorinated phenyl ring and the amide group is 39.1 (3)°. nih.gov This non-planar conformation, along with the presence of the fluorine atom and the amide group, offers multiple sites for non-covalent interactions, which are the primary tools in crystal engineering. The fluorine atom can participate in C—H⋯F and F⋯F interactions, while the amide group is a classic hydrogen bond donor and acceptor.

By systematically modifying the substituents on the phenyl ring or the alkyl chain, it is possible to tune the intermolecular interactions and thus control the packing of the molecules in the crystal. This can lead to the design of materials with specific physical properties, such as tailored mechanical strength, optical properties (e.g., birefringence), or even piezoelectricity. For example, introducing additional hydrogen bonding sites or groups capable of forming stronger halogen bonds could lead to the formation of different supramolecular architectures with distinct material properties. The existing crystallographic data serves as a critical starting point for predictive modeling and the rational design of new crystalline materials based on the this compound scaffold.

| Crystal Data for this compound | |

| Formula | C₁₁H₁₄FNO |

| Molecular Weight | 195.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5750 (19) |

| b (Å) | 13.027 (3) |

| c (Å) | 8.8340 (18) |

| β (°) | 92.07 (3) |

| Volume (ų) | 1101.2 (4) |

| Z | 4 |

| Data sourced from Fang et al., 2012. nih.gov |

Theoretical Predictions for Novel Analogues and Derivatives with Engineered Properties

While specific theoretical studies on this compound are not widely reported, computational chemistry offers powerful tools to predict the properties of novel analogues and derivatives. emerginginvestigators.org Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the electronic structure, reactivity, and potential material properties of hypothetical molecules based on this scaffold.

For instance, theoretical calculations can predict how modifications to the chemical structure of this compound would affect its molecular geometry, dipole moment, and polarizability, which are key determinants of its bulk material properties. By computationally screening a virtual library of derivatives with different substituents on the phenyl ring (e.g., electron-donating or withdrawing groups) or alterations to the alkyl chain, researchers can identify promising candidates for synthesis with enhanced characteristics.